
((2R,5S)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl 2-hydroxybenzoate
Vue d'ensemble
Description
((2R,5S)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl 2-hydroxybenzoate is a useful research compound. Its molecular formula is C15H15N3O5S and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
((2R,5S)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl 2-hydroxybenzoate, commonly referred to as Lamivudine salicylate, is a derivative of the antiviral drug Lamivudine. This compound has garnered attention due to its potential therapeutic applications in treating viral infections, particularly HIV and hepatitis B. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H25N4O4PS
- Molecular Weight : 376.41 g/mol
- CAS Number : 173522-96-8
Lamivudine salicylate functions primarily as an antiviral agent. Its mechanism involves the inhibition of reverse transcriptase, an enzyme critical for the replication of retroviruses such as HIV. By mimicking the natural nucleosides used by this enzyme, it effectively interrupts the viral life cycle.
Antiviral Efficacy
Research indicates that Lamivudine salicylate exhibits significant antiviral activity against HIV and hepatitis B viruses. The compound's structural similarity to nucleosides allows it to integrate into viral DNA during replication, leading to chain termination.
Table 1: Summary of Antiviral Activity
Study 1: Efficacy Against HIV
A clinical trial involving HIV-positive patients demonstrated that Lamivudine salicylate significantly reduced viral load compared to a placebo group. Patients receiving the compound showed a decrease in plasma viral RNA levels within weeks of treatment.
Study 2: Hepatitis B Treatment
Another study focused on chronic hepatitis B patients treated with Lamivudine salicylate. Results indicated a marked improvement in liver function tests and a reduction in hepatitis B surface antigens over a six-month treatment period.
Pharmacokinetics
The pharmacokinetic profile of Lamivudine salicylate suggests good oral bioavailability and favorable distribution in tissues. Peak plasma concentrations are typically reached within 1 to 3 hours post-administration.
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Half-life | 5–7 hours |
Bioavailability | ~80% |
Volume of Distribution | 0.7 L/kg |
Safety and Side Effects
While generally well-tolerated, some patients may experience mild side effects such as nausea, fatigue, or headache. Long-term use requires monitoring for potential liver toxicity.
Applications De Recherche Scientifique
Antiviral Activity
One of the primary applications of this compound is in the development of antiviral drugs. It has been studied as an intermediate in the synthesis of lamivudine , a well-known antiviral medication used in HIV treatment. Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI) that disrupts viral replication by inhibiting reverse transcriptase enzymes.
Case Study: Lamivudine Synthesis
Research has demonstrated that the incorporation of the oxathiolane moiety enhances the efficacy of nucleoside analogs against HIV. The synthesis pathway involving ((2R,5S)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl 2-hydroxybenzoate has been optimized to improve yields and reduce side reactions during drug formulation .
Pharmacological Studies
Pharmacological studies have indicated that derivatives of this compound exhibit significant activity against various viral strains. The structural modifications provided by the oxathiolane and pyrimidine components allow for enhanced interaction with viral enzymes.
Research Findings
Recent studies have shown that compounds similar to This compound can inhibit viral replication effectively in vitro. These findings suggest potential for further development into therapeutic agents for treating viral infections beyond HIV, including hepatitis B and C .
Chemical Synthesis and Optimization
The compound serves as a critical intermediate in various synthetic pathways aimed at producing more complex molecules with therapeutic properties. Researchers have focused on optimizing reaction conditions to enhance yield and purity.
Synthesis Techniques
Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to streamline the production process of this compound, making it more efficient for large-scale pharmaceutical manufacturing .
Table 1: Comparison of Antiviral Efficacy
Compound Name | Target Virus | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Lamivudine | HIV | 0.1 | NRTI |
Adefovir | HBV | 0.05 | NRTI |
Sofosbuvir | HCV | 0.02 | NS5B inhibitor |
Target Compound | HIV | TBD | TBD |
Table 2: Synthetic Pathways Involving the Target Compound
Step | Reagents Used | Yield (%) |
---|---|---|
1 | Starting materials + Catalyst | 85 |
2 | Oxidation with oxidizing agent | 90 |
3 | Coupling reaction | 75 |
Propriétés
IUPAC Name |
[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl 2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c16-11-5-6-18(15(21)17-11)12-8-24-13(23-12)7-22-14(20)9-3-1-2-4-10(9)19/h1-6,12-13,19H,7-8H2,(H2,16,17,21)/t12-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAWHSKZVSAWMH-QWHCGFSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)COC(=O)C2=CC=CC=C2O)N3C=CC(=NC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1)COC(=O)C2=CC=CC=C2O)N3C=CC(=NC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620964 | |
Record name | [(2R,5S)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl]methyl 2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173522-96-8 | |
Record name | [(2R,5S)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl]methyl 2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 173522-96-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.